![molecular formula C19H17N5O6S B2378636 6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1171936-67-6](/img/structure/B2378636.png)
6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H17N5O6S and its molecular weight is 443.43. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research has explored the antimicrobial potential of this compound. For instance, 6-methyl-4-{1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl}-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters derived from a similar scaffold exhibited significant antimicrobial activity against Escherichia coli . Investigating the antimicrobial properties of our compound could be valuable for combating bacterial infections.
- The compound’s anticancer potential is another area of interest. For example, 4-{1-[2-(2-chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester demonstrated potency against HCT-116 colon cancer cells . Further studies could explore its mechanism of action and potential as an anticancer agent.
- The compound contains a flavonoid-like structure with fused rings on the phenyl-substituted benzopyran framework . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral effects. Investigating the specific flavonoid properties of this compound could reveal novel therapeutic applications.
- The presence of a benzimidazole moiety in the compound is noteworthy. Benzimidazoles are versatile pharmacophores with applications in drug design, especially as antiparasitic, antiviral, and antifungal agents . Exploring the interactions of this moiety with biological targets could lead to new drug candidates.
Antimicrobial Activity
Anticancer Properties
Flavonoid Framework
Benzimidazole Moiety
properties
IUPAC Name |
6-methyl-5-[2-[5-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S/c1-9-11(17(27)22-18(28)20-9)3-5-16-23-24-19(30-16)31-8-13(25)10-2-4-14-12(6-10)21-15(26)7-29-14/h2,4,6H,3,5,7-8H2,1H3,(H,21,26)(H2,20,22,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTTVXBZVVODQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione |
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